Pharmacological Equivalence of Enantiomers in Vitro: Justifying Use as a Chiral Reference Standard
The pharmacological activity of the (+)- and (-)-paliperidone enantiomers is qualitatively and quantitatively similar in vitro, as stated in the FDA-approved labeling for paliperidone [1]. This equivalence is critical because it means the racemic drug's efficacy is not dependent on a single active enantiomer. Therefore, the (R)-enantiomer serves a distinct purpose: it is not a superior therapeutic agent but an essential tool for analytical method development, chiral purity testing, and pharmacokinetic modeling, where a single, well-characterized chiral standard is required.
| Evidence Dimension | In vitro pharmacological activity |
|---|---|
| Target Compound Data | Qualitatively and quantitatively similar |
| Comparator Or Baseline | (-)-paliperidone (S-enantiomer) |
| Quantified Difference | No significant quantitative difference |
| Conditions | In vitro receptor binding assays (as per FDA label) |
Why This Matters
This establishes that the (R)-enantiomer is not a more potent drug but a necessary, pure chiral compound for analytical and research applications requiring stereospecificity.
- [1] Paliperidone Extended-Release Tablets. FDA Label. 2025. View Source
